molecular formula C21H24N2O2 B12883412 Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone CAS No. 99518-89-5

Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone

Cat. No.: B12883412
CAS No.: 99518-89-5
M. Wt: 336.4 g/mol
InChI Key: LCWUDWBKFWZWQD-UHFFFAOYSA-N
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Description

Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone is a synthetic furanone derivative characterized by a γ-lactone core (2(3H)-furanone) with a phenyl group at position 4 and a 4-phenylpiperazinylmethyl substituent at position 2.

Properties

CAS No.

99518-89-5

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]oxolan-2-one

InChI

InChI=1S/C21H24N2O2/c24-21-19(20(16-25-21)17-7-3-1-4-8-17)15-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

LCWUDWBKFWZWQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one typically involves multiple steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the dihydrofuran ring, converting it to a tetrahydrofuran ring.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furanones exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone 4-Ph, 3-(4-Ph-piperazinylmethyl) C21H23N2O2 Potential CNS activity due to piperazine; enhanced solubility
Dihydro-4-phenyl-2(3H)-furanone 4-Ph C10H10O2 Simpler structure; used in flavor/fragrance
4-[(Cyclohexylamino)methyl]-3,3-diphenyl-dihydro-2(3H)-furanone 3,3-Ph₂, 4-(Cyclohexylaminomethyl) C23H27NO2 Anticancer potential (Eag1 inhibition)
5-(4-Chlorophenyl)-3-phenyl-3-(triazolylmethyl)-2(3H)-furanone 5-(4-ClPh), 3-Ph, 3-(triazolemethyl) C19H15ClN3O2 Pesticide activity; triazole enhances stability
Arctigenin 3-(4-Hydroxy-3-MeOPh), 4-(3,4-MeOPh) C21H24O6 Anti-Toxoplasma gondii activity
γ-Octalactone (5-Butyl-4-methyldihydro-2(3H)-furanone) 5-Butyl, 4-Me C9H16O2 Flavorant (oak, whiskey)

Key Findings:

Structural Diversity: Substitutions at positions 3 and 4 dominate functional variation. The target compound’s 4-phenylpiperazinylmethyl group distinguishes it from natural furanones (e.g., γ-octalactone) and simpler synthetic derivatives (e.g., dihydro-4-phenyl-2(3H)-furanone). Piperazine derivatives (e.g., target compound, compound 28 in ) often exhibit improved pharmacokinetics compared to alkyl or aryl substituents due to increased polarity .

Biological Activity: Piperazinylmethyl-substituted furanones (e.g., target compound) are hypothesized to interact with CNS targets like serotonin or dopamine receptors, similar to other piperazine-containing drugs . Triazole-substituted furanones (e.g., ) show pesticidal activity, whereas arctigenin (a lignan furanone) demonstrates antiparasitic effects .

Stability: Piperazinyl groups may reduce volatility compared to alkyl-substituted furanones (e.g., γ-octalactone), making the compound more suitable for therapeutic use .

Synthetic Accessibility: The target compound likely requires multi-step synthesis, including condensation and piperazine coupling, similar to methods in . This contrasts with naturally derived furanones (e.g., arctigenin), which are often isolated from plants .

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